3H-Benzo[c][1,2]oxathiol-3-one
Description
Significance of the Benzoxathiolone Core in Heterocyclic Chemistry
Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are fundamental in organic and medicinal chemistry. uomus.edu.iq The benzoxathiolone core is considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. acs.org This versatility has made benzoxathiolone and its derivatives subjects of significant research interest.
The benzoxathiolone scaffold is a key component in a variety of heterocyclic compounds that exhibit notable pharmaceutical and biochemical activities. acs.org Derivatives of benzoxathiolone are recognized as important pharmacophores, which are the parts of a molecule responsible for its biological activity. researchgate.net Research has been driven by their diverse pharmacological potential, including antibacterial, antioxidant, and anti-inflammatory properties. researchgate.net The inherent reactivity and structural features of the benzoxathiolone core make it a valuable building block in the synthesis of more complex molecules. acs.org
Historical Context and Evolution of Research on Related Benzoxathiolone Systems
The investigation of benzoxathiolone systems has evolved over several decades. These compounds came to be recognized for their pharmacological significance around the mid-20th century.
A timeline of key developments includes:
1950s–1970s: Initial studies on tioxolone, a derivative of 1,3-benzoxathiol-2-one (B14798029), uncovered its antiseborrheic and antibacterial properties.
2011: A comprehensive review brought attention to the broader antibacterial, antioxidant, and anti-inflammatory activities of benzoxathiolones, stimulating further interest in creating new derivatives.
2020s: Advances in synthetic chemistry, such as the use of novel catalysts, have facilitated the efficient production of halogenated benzoxathiolones, which are being explored for their potential in areas like anticancer research.
The continuous development of new synthetic methodologies allows for the creation of novel benzoxathiolone derivatives with potentially enhanced activities, highlighting the ongoing importance of this heterocyclic system in chemical and pharmaceutical research. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4O2S |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
2,1-benzoxathiol-3-one |
InChI |
InChI=1S/C7H4O2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H |
InChI Key |
DKBGBFNIVJPGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OS2 |
Origin of Product |
United States |
Synthetic Methodologies for 3h Benzo C 1 2 Oxathiol 3 One and Its Analogs
Synthesis of 3H-Benzo[c]guidechem.comnih.govoxathiol-3-one 1,1-Dioxide
The compound 3H-Benzo[c] guidechem.comnih.govoxathiol-3-one 1,1-dioxide, more commonly known as 2-sulfobenzoic anhydride (B1165640) or o-sulfobenzoic anhydride, is a key chemical intermediate. Its synthesis is well-established and can be achieved through several routes, primarily involving the dehydration and cyclization of 2-sulfobenzoic acid or its derivatives.
The most direct methods for synthesizing 2-sulfobenzoic anhydride involve the intramolecular dehydration of 2-sulfobenzoic acid. This cyclization can be promoted by heating or by using chemical dehydrating agents. A notable approach involves the thermolysis of a 2-sulfohalide benzoate, such as o-carbomethoxybenzenesulfonyl chloride, in the presence of a Friedel-Crafts catalyst like zinc or iron halides. google.com This process facilitates ring-closure to yield the anhydride. google.com
Another effective precursor is saccharin (B28170). guidechem.comresearchgate.net Through an in-situ formation process, saccharin can be converted to 2-sulfobenzoic anhydride when heated with concentrated sulfuric acid. guidechem.comresearchgate.net One documented procedure involves heating saccharin with concentrated sulfuric acid at 140°C for two hours, which results in the precipitation of 2-sulfobenzoic anhydride upon cooling, achieving a yield of 81%. guidechem.com The resulting anhydride can then be used directly for subsequent reactions, such as the synthesis of sulfonephthalein dyes by reacting it with phenols. researchgate.net
The table below summarizes various synthetic precursors and conditions for the formation of 2-sulfobenzoic anhydride.
| Precursor | Reagents/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Saccharin | Concentrated Sulfuric Acid (98%) | 140°C, 2 hours | 81% | guidechem.com |
| o-Carbomethoxybenzenesulfonyl chloride | Friedel-Crafts Catalyst (e.g., zinc or iron halide) | Heating, 150°C to 250°C | High Yield | google.com |
| 2-Sulfobenzoic Acid | Ring-closure reaction (thermolysis) | Heating | N/A | google.com |
General Strategies for Substituted Benzoxathiolone Synthesis
The synthesis of substituted benzoxathiolones, often referred to generically as sultones (cyclic sulfonic esters), employs a variety of modern synthetic techniques. These strategies are designed to build the core heterocyclic structure while allowing for the introduction of diverse functional groups on the benzene (B151609) ring.
Intramolecular cyclization is the cornerstone of sultone synthesis. nih.govchemrxiv.org For benzoxathiolone systems, this typically involves the cyclization of a bifunctional precursor, such as a substituted 2-sulfobenzoic acid or a related sulfonic acid derivative bearing a hydroxyl or other leaving group in the ortho position. The fundamental principle is the formation of the internal ester bond (the S-O-C linkage) to close the five-membered ring. Base-mediated cyclization of mesylates is one such pathway to form bicyclic δ-sultones. nih.gov The synthesis of substituted benzoxathiolones is therefore directly achievable by starting with appropriately substituted precursors; functional groups on the aromatic ring of the starting material are carried through to the final product.
Transition metal catalysis offers powerful and versatile methods for synthesizing complex organic molecules, including sultones and related sulfonyl compounds. researchgate.netrsc.orgresearchgate.net Catalysts based on palladium, rhodium, copper, and nickel are particularly effective. nih.govresearchgate.netindexcopernicus.com Key strategies applicable to benzoxathiolone synthesis include:
C-H Insertion Reactions : Rhodium-catalyzed C-H insertion is a chemoselective method for creating δ-sultones from diazosulfonate precursors. acs.org This allows for the direct formation of the cyclic structure by activating a C-H bond.
Cross-Coupling Reactions : Palladium-catalyzed intramolecular coupling reactions are used to form δ-sultones from halide-based aryl starting materials. nih.govresearchgate.net This can involve the direct oxidative coupling of C(sp²)-H bonds in sulfonic acid esters in the presence of an oxidant like silver acetate. nih.gov
Intramolecular C-S Bond Formation : Copper- and palladium-catalyzed reactions are well-established for forming C-S bonds, a key step in the synthesis of related sulfur-containing heterocycles like benzothiazoles, often starting from N-(2-chlorophenyl) benzothioamides. indexcopernicus.com These principles can be adapted for constructing the benzoxathiolone skeleton.
Mechanochemistry, which utilizes mechanical energy (e.g., from ball-milling) to drive chemical reactions, is an emerging field in green chemistry that often proceeds in the absence of solvents. rsc.orgunito.it This high-energy approach can promote reactions by facilitating efficient mixing and activating surfaces. unito.it While specific applications to the synthesis of benzoxathiolones are not yet widely documented, the principles have been successfully applied to related structures. For instance, a three-component palladium-catalyzed aminosulfonylation has been developed using mechanical energy to produce a wide range of aromatic sulfonamides. rsc.org This demonstrates the feasibility of using mechanochemical methods for forming sulfonyl-containing compounds, suggesting a promising and environmentally benign future direction for the synthesis of benzoxathiolone derivatives. rsc.org
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single, often complex, product. This strategy is prized in medicinal chemistry for its ability to rapidly generate libraries of diverse compounds. Although specific MCRs for the direct synthesis of the benzoxathiolone scaffold are not prominent, the approach has been successfully used to create related sulfonyl compounds. A notable example is the visible-light-induced multicomponent reaction to prepare aryl sulfonic esters from arylazo sulfones, a sulfur dioxide source (DABSO), and alcohols, using a copper catalyst. nih.gov This method highlights how MCRs can be designed to construct the sulfonic ester core, suggesting that similar strategies could be developed to assemble substituted benzoxathiolone systems in a convergent and efficient manner.
Reactivity and Reaction Mechanisms of 3h Benzo C 1 2 Oxathiol 3 One and Its Derivatives
Functional Group Transformations and Ring Manipulations
The reactivity of the 3H-Benzo[c] guidechem.comguidechem.comoxathiol-3-one ring system is characterized by its susceptibility to nucleophilic attack, often leading to ring-opening. This behavior is analogous to other strained heterocyclic systems and provides a pathway for various functional group transformations.
One of the primary transformations is the cleavage of the S-O bond or the C-O bond within the heterocyclic ring. For instance, in related 1,3-benzoxathiol-2-one (B14798029) systems, nucleophiles such as piperidine (B6355638) can initiate the opening of the oxathiolone ring. This reactivity highlights the electrophilic nature of the carbonyl carbon, which serves as a site for nucleophilic addition, followed by ring cleavage. While specific studies on 3H-Benzo[c] guidechem.comguidechem.comoxathiol-3-one are limited, the fundamental principles of reactivity of the sultine functional group suggest that it is prone to hydrolysis and reactions with other nucleophiles.
Furthermore, the manipulation of the ring can lead to the formation of other heterocyclic structures. Recyclization reactions are common for related sulfur-containing heterocycles like 3H-1,2-dithiole-3-thiones, which can undergo carbon-nitrogen or carbon-carbon bond insertion, typically with the extrusion of a sulfur atom. nih.gov This suggests that the benzoxathiolone scaffold could serve as a precursor for more complex heterocyclic systems through controlled ring-opening and subsequent intramolecular cyclization reactions with appropriate reagents.
Oxidative Chemistry of the Sulfur Moiety Leading to Sulfone Derivatives
The sulfur atom in the 3H-Benzo[c] guidechem.comguidechem.comoxathiol-3-one ring is in a +4 oxidation state and can be readily oxidized to the +6 state, yielding the corresponding sulfone derivative, 3H-Benzo[c] guidechem.comguidechem.comoxathiol-3-one 1,1-dioxide. jk-sci.comcrysdotllc.com This compound is more commonly known as o-sulfobenzoic anhydride (B1165640) or 2-sulfobenzoic acid cyclic anhydride. guidechem.comguidechem.comcymitquimica.com
The synthesis of this sulfone derivative can be achieved through various methods, which inherently involve the oxidation of a sulfur-containing precursor or the cyclization of a pre-oxidized substrate.
From Saccharin (B28170): One preparative method involves heating saccharin with concentrated sulfuric acid. Under these conditions, the thiazole (B1198619) ring of saccharin is opened and rearranged to form the more stable sulfone anhydride structure. guidechem.com
From o-Sulfobenzoic Acid Salts: A classic route involves the treatment of acid ammonium (B1175870) o-sulfobenzoate with thionyl chloride in benzene (B151609). This reaction proceeds via the formation of an intermediate sulfinyl chloride which then cyclizes to the anhydride. orgsyn.org
General Oxidation Methods: While direct oxidation of 3H-Benzo[c] guidechem.comguidechem.comoxathiol-3-one is not extensively documented, general methods for the oxidation of sulfides and related compounds to sulfones are well-established. organic-chemistry.org Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for such transformations and could theoretically be applied to the sultine precursor. mdpi.com The oxidation significantly enhances the electrophilicity of the sulfur atom and the stability of the ring system.
Below is a table summarizing synthetic routes to the sulfone derivative.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Saccharin | Concentrated H₂SO₄, 140°C | 2-Sulfobenzoic anhydride | 81% | guidechem.com |
| Acid ammonium o-sulfobenzoate | Thionyl chloride, Benzene | 2-Sulfobenzoic anhydride | 64-66% | orgsyn.org |
Electrophilic and Nucleophilic Character of Benzoxathiolone Systems
The electronic nature of the benzoxathiolone system dictates its reactivity, primarily defining it as an electrophilic species. The key electrophilic center is the carbonyl carbon, which is activated by the adjacent oxygen and the electron-withdrawing sulfinyl group. This inherent electrophilicity makes the ring susceptible to attack by a wide range of nucleophiles. nih.gov
The sulfone derivative, 2-sulfobenzoic anhydride, is a particularly potent electrophile. Its character as a cyclic anhydride of a sulfonic and a carboxylic acid makes it an effective acylating agent. cymitquimica.com It readily reacts with nucleophiles, leading to the opening of the anhydride ring to form derivatives of 2-sulfobenzoic acid. This reactivity is harnessed in various synthetic applications, such as the preparation of coatings and polymers where it is used to introduce the sulfobenzoic acid moiety. guidechem.com
While the system is predominantly electrophilic, the potential for nucleophilic character exists, although it is less pronounced. The lone pair of electrons on the sulfur atom could theoretically participate in reactions with strong electrophiles. However, this mode of reactivity is not commonly observed and is generally overshadowed by the electrophilic nature of the carbonyl carbon and the sulfur atom in its oxidized sulfone form.
Mechanistic Investigations of Key Reactions in Benzoxathiole Formation
The formation of the 3H-Benzo[c] guidechem.comguidechem.comoxathiol-3-one ring is typically achieved through intramolecular cyclization of a suitable benzene derivative bearing ortho-carboxy and sulfur-containing functional groups.
The formation of heterocyclic rings through reactions involving carbene and ylide intermediates is a powerful strategy in organic synthesis. nih.govnih.govorganic-chemistry.orgresearchgate.net In the context of sulfur heterocycles, rhodium-catalyzed decomposition of diazo compounds can lead to the intramolecular formation of sulfonium (B1226848) ylides. beilstein-journals.orgorganic-chemistry.org These reactive intermediates can then undergo rearrangements or cycloadditions.
For instance, the rhodium-catalyzed dediazoniation of certain α-diazo-β-ketoesters containing a tethered sulfide (B99878) group can generate a cyclic sulfonium ylide. beilstein-journals.org This ylide can either be stable and isolable or undergo subsequent reactions like a guidechem.comcymitquimica.com-sigmatropic rearrangement if an allylic group is present. beilstein-journals.org Similarly, carbonyl ylides can be formed and trapped in cycloaddition reactions. organic-chemistry.org
While these mechanisms are well-established for various heterocyclic systems, their specific application to the synthesis of the 3H-Benzo[c] guidechem.comguidechem.comoxathiol-3-one scaffold is not prominently featured in the literature. The synthesis of this particular ring system typically relies on more conventional cyclization pathways.
The most direct mechanism for the formation of the benzoxathiolone ring involves the intramolecular cyclization of a 2-mercaptobenzoic acid derivative. A plausible pathway can be inferred from analogous reactions. For example, the synthesis of the related benzo[d] guidechem.comguidechem.comcymitquimica.comoxadithiole 2-oxide from 2-mercaptophenol (B73258) and thionyl chloride proceeds via an initial nucleophilic attack of the more nucleophilic thiol group on the thionyl chloride. mdpi.com
A similar mechanism can be proposed for the formation of 3H-Benzo[c] guidechem.comguidechem.comoxathiol-3-one from 2-mercaptobenzoic acid. The reaction would likely proceed through the formation of an intermediate S-chlorosulfinyl derivative of the benzoic acid. The carboxylic acid group would then act as an intramolecular nucleophile, attacking the electrophilic sulfur atom to displace the chloride and form the five-membered sultine ring.
An alternative cyclization pathway is observed in the one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and aryl bromomethyl ketones. nih.gov This reaction is proposed to proceed through an initial S-alkylation via an SN2-type nucleophilic attack of the thiol group, followed by an in-situ intramolecular cyclization where the carbanion adjacent to the newly formed ketone attacks the carboxylic acid, leading to the thiophene (B33073) ring. nih.gov This demonstrates the facility of intramolecular cyclization reactions involving 2-mercaptobenzoic acid.
The hydrolysis of the 3H-Benzo[c] guidechem.comguidechem.comoxathiol-3-one ring, the reverse of cyclization, is expected to occur readily, particularly under acidic or basic conditions. The compound is noted to be unstable on silica (B1680970) gel, suggesting facile hydrolysis. mdpi.com The mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and cleavage of the endocyclic C-O bond would result in the ring-opened product, 2-sulfinylbenzoic acid, which itself may be unstable.
Derivatization and Structural Modification of 3h Benzo C 1 2 Oxathiol 3 One
Halogenation and Other Aromatic Substitution Patterns on the Benzoxathiolone Ring System
The introduction of halogen atoms onto the benzoxathiolone aromatic ring is a fundamental strategy for creating derivatives with altered electronic properties and reactivity. This is typically achieved through electrophilic aromatic substitution, a cornerstone reaction in organic chemistry. wikipedia.org In this process, the benzene (B151609) ring acts as a nucleophile, attacking a highly electrophilic halogen species.
For the halogenation of benzene derivatives that are not highly activated, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) is generally required. wikipedia.org The catalyst polarizes the halogen-halogen bond (e.g., in Br₂ or Cl₂), creating a potent electrophile that can overcome the aromatic stability of the ring. The reaction proceeds through a temporary loss of aromaticity with the formation of a carbocation intermediate, known as an arenium ion, which then restores its aromaticity by losing a proton. wikipedia.org
While specific studies on the direct halogenation of the parent 3H-Benzo[c] nih.govnih.govoxathiol-3-one are not extensively detailed in the provided context, the principles of electrophilic aromatic substitution would apply. The regioselectivity of the halogenation—that is, which position on the ring the halogen attaches to—would be dictated by the directing effects of the existing oxathiolone ring fused to the benzene core.
Introduction of Amine and Hydroxyl Functionalities through Selective Reactions
The incorporation of amine (-NH₂) and hydroxyl (-OH) groups onto the benzoxathiolone framework is a key step for further derivatization, such as the synthesis of Schiff bases or the creation of hybrid molecules. A well-established method for introducing an amino group involves a two-step process: nitration followed by reduction. nih.gov
This strategy has been successfully applied to the synthesis of 5-Amino-6-hydroxybenzo[d] nih.govresearchgate.netoxathiol-2-one. nih.gov The process begins with the selective nitration at the 5-position of 6-hydroxy-benzo[d] nih.govresearchgate.netoxathiol-2-one using nitric acid (HNO₃). nih.gov This introduces a nitro group (-NO₂) onto the aromatic ring. Subsequently, the nitro derivative undergoes catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under hydrogen gas pressure, to reduce the nitro group to a primary amine, yielding the desired amino derivative in high yield. nih.gov
Table 1: Synthesis of an Amino-Benzoxathiolone Derivative nih.gov
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1. Nitration | 6-hydroxy-benzo[d] nih.govresearchgate.netoxathiol-2-one | HNO₃, CH₂Cl₂ | 6-Hydroxy-5-nitrobenzo[d] nih.govresearchgate.netoxathiol-2-one | 75% |
Once the amine functionality is in place, it can be converted to a hydroxyl group through diazotization followed by hydrolysis, a standard method in aromatic chemistry.
Formation of Complex Molecular Architectures and Hybrid Systems Incorporating the Benzoxathiolone Core
The benzoxathiolone scaffold is a valuable building block for constructing larger, more complex molecules and hybrid systems. This approach, often termed molecular hybridization, involves chemically linking the benzoxathiolone core to other distinct pharmacophores or molecular frameworks to create a single molecule with potentially enhanced or novel properties. researchgate.netmdpi.com
One prominent example is the synthesis of benzoxathiolone-thiazolidinone hybrids. nih.gov These complex structures are designed to merge the chemical features of both heterocyclic systems. The synthesis involves a multi-step route that culminates in the coupling of the two core structures. nih.gov Such hybrid molecules are of significant interest in medicinal chemistry, where combining different pharmacophores is a strategy to develop new therapeutic agents. nih.govresearchgate.net Another approach involves linking benzoxathiolone derivatives to other heterocyclic systems like 1,3,4-oxadiazole-2-thiol (B52307) via flexible spacers to create novel molecular entities. researchgate.net These strategies demonstrate the modularity of the benzoxathiolone core in diversity-oriented synthesis. researchgate.net
Synthesis of Schiff Base Derivatives Utilizing Benzoxathiolone Cores
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a significant class of compounds synthesized from the condensation of a primary amine with an aldehyde or a ketone. uobaghdad.edu.iqjocpr.commwjscience.com Amino-substituted benzoxathiolones serve as ideal precursors for the synthesis of novel Schiff base derivatives. nih.gov
The synthesis is typically a straightforward condensation reaction. For example, 5-Amino-6-hydroxybenzo[d] nih.govresearchgate.netoxathiol-2-one can be reacted with a variety of substituted benzaldehydes and heteroaromatic aldehydes in ethanol. nih.gov This reaction leads to the formation of a carbon-nitrogen double bond, linking the benzoxathiolone core to another aromatic or heteroaromatic moiety. nih.gov This method allows for the creation of a diverse library of Schiff bases by simply varying the aldehyde component. nih.govalayen.edu.iq
Table 2: Examples of Schiff Bases Derived from an Amino-Benzoxathiolone Precursor nih.gov
| Amine Precursor | Aldehyde Reactant | Resulting Schiff Base Structure |
|---|---|---|
| 5-Amino-6-hydroxybenzo[d] nih.govresearchgate.netoxathiol-2-one | Benzaldehyde | 6-hydroxy-5-(benzylideneamino)benzo[d] nih.govresearchgate.netoxathiol-2-one |
| 5-Amino-6-hydroxybenzo[d] nih.govresearchgate.netoxathiol-2-one | 4-Chlorobenzaldehyde | 5-((4-chlorobenzylidene)amino)-6-hydroxybenzo[d] nih.govresearchgate.netoxathiol-2-one |
| 5-Amino-6-hydroxybenzo[d] nih.govresearchgate.netoxathiol-2-one | 4-Nitrobenzaldehyde | 6-hydroxy-5-((4-nitrobenzylidene)amino)benzo[d] nih.govresearchgate.netoxathiol-2-one |
Strategies for Incorporating Benzoxathiolone into Polycyclic Frameworks
Building upon the benzoxathiolone core to create fused, polycyclic systems represents an advanced method for generating molecular complexity. A primary strategy for achieving this is through cycloaddition reactions, where the aromatic ring or substituents on the benzoxathiolone can participate as components in forming new rings. ias.ac.in
Cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, are powerful tools for constructing cyclic and polycyclic frameworks. ias.ac.innih.govyoutube.com For instance, the benzoxathiolone ring or its derivatives could potentially act as a dienophile or be modified to act as a diene in a [4+2] Diels-Alder reaction. Similarly, a [3+2] cycloaddition could be employed by reacting a benzoxathiolone derivative with a 1,3-dipole, leading to the formation of a new five-membered ring fused to the original scaffold. youtube.com
While specific examples of cycloadditions starting directly with 3H-Benzo[c] nih.govnih.govoxathiol-3-one are not detailed, the reaction of related compounds like benzoxazoles with cyclopropenones in a dearomative [3+2] cycloaddition demonstrates the feasibility of this approach for related heterocyclic systems. nih.gov Another related strategy involves the reaction of benzyne (B1209423) with mesoionic compounds, which proceeds via a cycloaddition-extrusion mechanism to furnish benzo-fused heterocycles. rsc.org Such established methodologies for related structures highlight the potential pathways for elaborating the benzoxathiolone core into more complex, polycyclic architectures. mdpi.com
Advanced Spectroscopic and Crystallographic Characterization of 3h Benzo C 1 2 Oxathiol 3 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the precise connectivity of atoms within a molecule.
The chemical environment of each proton and carbon atom in a molecule is reflected in its unique chemical shift (δ) in ¹H and ¹³C NMR spectra. The complete and unambiguous assignment of these signals is critical for structural confirmation. For complex aromatic systems like benzofused heterocycles, the signals of the aromatic protons often appear as a complex pattern of overlapping multiplets.
A detailed analysis has been performed on the related isomer, Benzo[d] researchgate.netaaqr.orgmurdoch.edu.auoxadithiole 2-oxide . mdpi.com Its ¹H NMR spectrum displays a complex pattern that can be fully simulated and assigned through detailed analysis. mdpi.com The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the differentiation between quaternary carbons and CH groups. The full assignment for this derivative provides a valuable reference for the chemical shifts expected in this type of heterocyclic system. mdpi.com
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | ¹J C-H (Hz) |
| 3a | 115.0 | - | - |
| 4 | 127.2 | 7.438 | 164.0 |
| 5 | 129.5 | 7.502 | 164.5 |
| 6 | 125.1 | 7.238 | 164.8 |
| 7 | 121.2 | 7.335 | 165.7 |
| 7a | 153.9 | - | - |
| Table 1: ¹H and ¹³C NMR Chemical Shift and ¹J C-H Coupling Constant Assignments for Benzo[d] researchgate.netaaqr.orgmurdoch.edu.auoxadithiole 2-oxide. mdpi.com |
For molecules with complex and overlapping NMR signals, 2D NMR experiments are indispensable for making definitive assignments. rsc.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. In the aromatic region of benzo[c] researchgate.netaaqr.orgoxathiol-3-one derivatives, COSY spectra reveal the connectivity between adjacent protons on the benzene (B151609) ring, aiding in their sequential assignment.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This technique was crucial in the analysis of Benzo[d] researchgate.netaaqr.orgmurdoch.edu.auoxadithiole 2-oxide , allowing for the unambiguous association of each proton with its corresponding carbon atom. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons over longer ranges, typically two to four bonds. This is particularly powerful for identifying the connectivity to quaternary carbons (which are not visible in HSQC spectra). In the analysis of Benzo[d] researchgate.netaaqr.orgmurdoch.edu.auoxadithiole 2-oxide , HMBC correlations were key to the final assignment. For instance, the carbon at the C-O bond (δ 153.9 ppm) showed a correlation to the proton at δ 7.438 ppm, confirming the connectivity across the heterocyclic ring. mdpi.com A similar strategy was used to fully assign the spectrum of Benzo[d] researchgate.netmurdoch.edu.auoxathiole-2-thione . mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and the three-dimensional conformation of molecules in solution.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For 3H-Benzo[c] researchgate.netaaqr.orgoxathiol-3-one and its derivatives, key vibrational modes include:
C=O Stretching: The carbonyl group of the lactone ring gives rise to a strong, characteristic absorption band in the IR spectrum, typically in the region of 1750-1780 cm⁻¹. In the related compound 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one , the C=O stretch was observed at 1710 cm⁻¹. nih.gov
S=O Stretching: Derivatives containing a sulfone group (SO₂), such as 3H-Benzo[c] researchgate.netaaqr.orgoxathiol-3-one 1,1-dioxide , would be expected to show strong characteristic symmetric and asymmetric stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
Aromatic C=C and C-H Stretching: The benzene ring exhibits several bands. C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching is observed above 3000 cm⁻¹. For instance, in 3H-1,2-Benzodithiole-3-thione , bands at 1577, 1434, 1276, and 1238 cm⁻¹ were assigned to aromatic bond vibrations, with a weak C-H stretch at 3051 cm⁻¹. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
Upon ionization, typically by electron impact (EI), the molecular ion (M⁺) is formed. The stability of this ion and its subsequent fragmentation pathways are characteristic of the compound's structure. For aromatic compounds, the molecular ion peak is often strong and readily identifiable due to the stability of the fused ring system. libretexts.org
For a derivative such as 3H-Benzo[c] researchgate.netaaqr.orgoxathiol-3-one 1,1-dioxide (a cyclic sulfonate ester or sultone), the fragmentation pattern is predicted to be dominated by the loss of stable neutral molecules. A primary and characteristic fragmentation pathway for cyclic sulfonates is the elimination of sulfur dioxide (SO₂), a loss of 64 Da. aaqr.org This would be followed by the subsequent loss of carbon monoxide (CO), a loss of 28 Da, from the resulting intermediate. This proposed pathway is based on established fragmentation patterns for related functional groups. aaqr.orglibretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
The crystal structure of the related isomer Benzo[d] researchgate.netaaqr.orgmurdoch.edu.auoxadithiole 2-oxide has been determined, offering significant insight into the conformation of this type of heterocyclic system. mdpi.com
| Parameter | Value |
| Formula | C₆H₄O₂S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.13102(15) |
| b (Å) | 10.3500(3) |
| c (Å) | 10.7854(3) |
| β (°) ** | 100.979(2) |
| Volume (ų) ** | 671.87(3) |
| Table 2: Crystal Data for Benzo[d] researchgate.netaaqr.orgmurdoch.edu.auoxadithiole 2-oxide. mdpi.com |
The analysis of the crystal structure of Benzo[d] researchgate.netaaqr.orgmurdoch.edu.auoxadithiole 2-oxide reveals that while the benzene ring is planar, the five-membered heterocyclic ring adopts an "envelope" conformation. mdpi.com In this arrangement, four of the atoms are roughly coplanar, while the fifth is out of the plane. The angle between the plane defined by O(1), S(2), and S(3) and the plane defined by O(1), C(7a), C(3a), and S(3) is 25.76(6)°. mdpi.com A notable feature is that the exocyclic S=O oxygen atom occupies an "axial" position relative to the ring. mdpi.com
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture and crystal packing of 3H-Benzo[c] nih.govhelsinki.fioxathiol-3-one and its derivatives are significantly influenced by a network of non-covalent intermolecular interactions. These forces, including hydrogen bonds and π-π stacking, dictate the three-dimensional arrangement of molecules in the solid state, which in turn affects the material's physical properties. While crystallographic data for the parent 3H-Benzo[c] nih.govhelsinki.fioxathiol-3-one is not extensively detailed in the literature, studies on its derivatives provide substantial insight into the nature and geometry of these crucial interactions.
Detailed research findings on derivatives, such as Methyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-acetate 1,1-dioxide, reveal that the crystal structure is stabilized by a combination of weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov In this specific derivative, the interplay of these forces results in the formation of dimeric pairs and extended molecular chains. nih.gov
Hydrogen Bonding
Interactive Data Table: Hydrogen Bond Geometry in a Benzothiazole (B30560) Derivative Below are the geometric parameters for the C—H⋯O interactions observed in the crystal structure of a related benzothiazole derivative.
| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Code |
| C4—H4A···O5 | 0.93 | 2.50 | 3.251 (3) | 138 | -x+1, -y+1, -z+1 |
| C6—H6A···O3 | 0.93 | 2.58 | 3.421 (3) | 151 | -x, -y+1, -z+1 |
| C9—H9B···O1 | 0.97 | 2.57 | 3.473 (3) | 155 | x-1, y, z |
| C10—H10A···O4 | 0.96 | 2.53 | 3.447 (3) | 160 | x, y, z-1 |
| Data sourced from the crystallographic study of Methyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-acetate 1,1-dioxide. nih.gov |
π-π Stacking Interactions
Aromatic π-π stacking is another key interaction governing the crystal packing of these compounds. This interaction involves the face-to-face stacking of the benzothiazole or benzoxathiole ring systems. In the structure of Methyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-acetate 1,1-dioxide, benzothiazole rings are arranged parallel to each other, indicating the presence of π–π stacking. nih.gov The distances between the centroids of these parallel rings are a key parameter for quantifying the strength of the interaction.
For comparison, in the crystal structure of a related compound, 3H-1,2-Benzodithiole-3-thione, aromatic π–π stacking is also observed with a shortest centroid–centroid separation of 3.618 (2) Å. researchgate.net In another derivative, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, intercentroid distances between neighboring rings range from 3.51 to 3.70 Å. nih.gov These values are typical for stabilizing π-π interactions in heterocyclic aromatic systems.
Interactive Data Table: π-π Stacking Parameters in a Benzothiazole Derivative The following table details the centroid-centroid distances for π-π stacking interactions identified in the crystal structure of a related benzothiazole derivative.
| Interacting Rings (CgI→CgJ) | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Symmetry Code |
| Benzothiazole → Benzothiazole | 3.679 (2) | 0.0 | -x, -y+1, -z |
| Benzothiazole → Benzothiazole | 3.999 (2) | 0.0 | -x+1, -y+1, -z |
| Data sourced from the crystallographic study of Methyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-acetate 1,1-dioxide. nih.gov |
Computational and Theoretical Investigations of 3h Benzo C 1 2 Oxathiol 3 One
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical methods are pivotal in understanding the intrinsic properties of a molecule. For 3H-Benzo[c] rsc.orgnih.govoxathiol-3-one, these studies provide a foundational understanding of its geometry, electron distribution, and relative stability.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are the workhorses of modern computational chemistry, offering a balance between accuracy and computational cost. parchem.com DFT calculations, often employing functionals like B3LYP, are used to determine the optimized geometry, electronic structure, and vibrational frequencies of benzoxathiolone systems. researchgate.netresearchgate.netnih.gov For instance, in studies of analogous heterocyclic compounds like 3-chloro-1,2-benzisothiazole, DFT with a 6-311++G(d,p) basis set has been successfully used to calculate optimized geometry, harmonic vibrational frequencies, and infrared and Raman intensities. parchem.com
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a pathway to systematically improve upon calculations, albeit at a higher computational expense. researchgate.net These methods are crucial for benchmarking DFT results and for systems where electron correlation effects are particularly important. Through these calculations, key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. parchem.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps in understanding the charge distribution and intramolecular interactions that contribute to the molecule's stability. parchem.com
Table 1: Representative Electronic Properties of a Benzothiazole (B30560) Derivative Calculated by DFT
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (HOMO-LUMO) | 4.7 eV |
| Dipole Moment | 2.1 D |
Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic systems.
Conformational Analysis and Energetic Profiles
The three-dimensional structure of 3H-Benzo[c] rsc.orgnih.govoxathiol-3-one is not perfectly planar. The five-membered oxathiole ring fused to the benzene (B151609) ring can adopt different conformations. Computational conformational analysis helps in identifying the most stable three-dimensional arrangement of the atoms. For the related benzo[d] rsc.orgnih.govresearchgate.netoxadithiole 2-oxide, X-ray diffraction has revealed an envelope conformation for the heterocyclic ring. mdpi.com Computational methods can explore the potential energy surface to identify various conformers and the energy barriers between them.
The energetic profile provides a detailed map of the energy landscape of the molecule as a function of its geometry. By calculating the relative energies of different conformations, the most stable, or ground-state, conformation can be identified. This is crucial as the conformation of a molecule often dictates its reactivity and how it interacts with other molecules.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. For 3H-Benzo[c] rsc.orgnih.govoxathiol-3-one, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. parchem.com These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted NMR spectra can be invaluable in confirming the structure of newly synthesized derivatives of benzoxathiolone.
Reaction Pathway Elucidation and Mechanistic Modeling through Computational Methods
Computational methods are instrumental in mapping out the intricate details of chemical reactions. For 3H-Benzo[c] rsc.orgnih.govoxathiol-3-one, these methods can be used to study its synthesis, decomposition, or reactions with other chemical species. By modeling the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants and products.
The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational studies can provide detailed geometries of transition states and reaction intermediates, offering a step-by-step understanding of the reaction mechanism. chemijournal.com For example, mechanistic studies on the synthesis of other heterocyclic compounds have used computational approaches to map out the entire reaction pathway, including all intermediates and transition states. mdpi.com This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity.
Tautomerism and Isomerization Studies of Analogous Systems
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The "3H" in 3H-Benzo[c] rsc.orgnih.govoxathiol-3-one specifies the tautomeric form where a hydrogen atom is attached to the third position. Computational studies on analogous systems, such as deazapurines, have shown that different tautomers can have significantly different stabilities. rsc.org In such studies, the relative energies of various tautomers are calculated to predict the most stable form in the gas phase and in different solvents. rsc.orgresearchgate.net
The solvent can play a crucial role in tautomeric equilibria, and computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM). rsc.orgresearchgate.net Isomerization, a broader category of transformation between isomers, can also be investigated. Computational studies can predict the energy barriers for isomerization, providing insights into the conditions required to convert one isomer into another. sigmaaldrich.com
Table 2: Calculated Relative Energies of Tautomers in an Analogous Heterocyclic System
| Tautomer | Gas Phase Relative Energy (kJ/mol) | Relative Energy in Water (kJ/mol) |
|---|---|---|
| Tautomer A | 0.0 (most stable) | 0.0 (most stable) |
| Tautomer B | 15.2 | 8.5 |
| Tautomer C | 25.8 | 18.3 |
Note: This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Studies on Benzoxathiolone Derivatives (focused on structural descriptors)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For benzoxathiolone derivatives, QSAR studies can be employed to predict their potential biological activities based on their structural features.
These studies involve calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Commonly used structural descriptors in QSAR studies on similar heterocyclic systems include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the three-dimensional shape of the molecule.
Electronic descriptors: These include parameters like dipole moment, HOMO and LUMO energies, and partial atomic charges. researchgate.net
Hydrophobic descriptors: These quantify the water-fearing nature of the molecule.
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model that correlates the descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized benzoxathiolone derivatives, thereby guiding the design of more potent compounds. For example, in QSAR studies of 1,2-benzisothiazol-3-one derivatives, descriptors related to electronegativity and atomic van der Waals volumes were found to be significant for their biological activity. nih.gov
Table 3: Common Structural Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Examples |
|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Topological | Connectivity indices, Shape indices |
| Hydrophobic | LogP (octanol-water partition coefficient) |
Note: This table is a general representation of descriptors used in QSAR studies.
Applications in Organic Synthesis and Chemical Materials
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
While detailed research on the specific applications of 3H-Benzo[c] researchgate.netcymitquimica.comoxathiol-3-one as a synthetic intermediate is limited in publicly available literature, the broader class of benzoxathiole derivatives is recognized for its utility in constructing complex molecular architectures. These scaffolds serve as valuable starting materials in multi-step syntheses, offering a reactive platform for the introduction of diverse functional groups and the formation of new carbon-heteroatom bonds. The inherent reactivity of the oxathiolone ring, particularly its susceptibility to nucleophilic attack and ring-opening reactions, theoretically allows for its transformation into a variety of more complex structures. However, specific, documented examples of its direct use in the total synthesis of natural products or complex pharmaceuticals remain scarce.
Utility as Precursors for Specialized Reagents, such as Acylating Agents
The structural motif of 3H-Benzo[c] researchgate.netcymitquimica.comoxathiol-3-one, which can be viewed as a mixed anhydride (B1165640) of a carboxylic and a sulfenic acid, suggests its potential as a precursor to acylating agents. The activation of the carbonyl group by the adjacent sulfur and oxygen atoms could facilitate the transfer of an acyl group to a nucleophile. This reactivity is conceptually similar to that of other well-known acylating agents. For instance, the related compound 2-sulfobenzoic acid cyclic anhydride, the 1,1-dioxide derivative of 3H-Benzo[c] researchgate.netcymitquimica.comoxathiol-3-one, is known to function as an acylating agent. cymitquimica.com Nevertheless, specific studies detailing the use of 3H-Benzo[c] researchgate.netcymitquimica.comoxathiol-3-one itself as a precursor for generating specialized acylating reagents for organic transformations are not prominently featured in current chemical literature.
Integration into Diverse Heterocyclic Scaffolds
The incorporation of the benzoxathiole core into larger, more complex heterocyclic systems is a promising yet underexplored area of research. The strategic cleavage and reformation of the oxathiole ring could provide a pathway to a variety of heterocyclic scaffolds. For example, reactions involving ring-opening followed by intramolecular cyclization with a suitably functionalized partner could lead to the formation of novel fused or spirocyclic heterocyclic systems. Such transformations would be valuable in medicinal chemistry and materials science, where the development of new heterocyclic frameworks is a constant pursuit. Despite this potential, there is a lack of specific published examples demonstrating the integration of the 3H-Benzo[c] researchgate.netcymitquimica.comoxathiol-3-one scaffold into other diverse heterocyclic structures.
Potential in Dye Chemistry and Material Science Applications
The application of 3H-Benzo[c] researchgate.netcymitquimica.comoxathiol-3-one in dye chemistry and material science is not well-documented. Generally, compounds with extended conjugation and the presence of heteroatoms can exhibit interesting photophysical properties, making them candidates for dyes and functional materials. While some sulfur-containing heterocyclic compounds are known to be important chromophores, there is no direct evidence in the available literature to suggest that 3H-Benzo[c] researchgate.netcymitquimica.comoxathiol-3-one or its simple derivatives have been investigated for or applied in the development of dyes or advanced materials. Further research would be necessary to explore any potential in these areas.
Future Research Directions and Unexplored Avenues for 3h Benzo C 1 2 Oxathiol 3 One Chemistry
Development of Novel and Green Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to 3H-Benzo[c] chemimpex.comresearchgate.netoxathiol-3-one is a primary area for future research. Current synthetic strategies for related benzoxathiole derivatives often rely on harsh reagents and conditions. Future work should focus on methodologies that align with the principles of green chemistry.
Key Research Objectives:
Catalytic Approaches: Investigation into transition-metal-catalyzed C-H activation/sulfurization or cyclization reactions could provide direct and atom-economical pathways.
Flow Chemistry: The use of microreactor technology could enable safer and more controlled synthesis, particularly if unstable intermediates are involved.
Alternative Reagents: Exploring the use of milder and less toxic sulfur-transfer reagents will be crucial for developing sustainable synthetic protocols.
Renewable Starting Materials: Research into the synthesis of 3H-Benzo[c] chemimpex.comresearchgate.netoxathiol-3-one from bio-based precursors would represent a significant advancement in green chemistry.
A comparative table of potential synthetic approaches is presented below:
| Methodology | Potential Advantages | Research Focus |
| Transition-Metal Catalysis | High efficiency, selectivity, and atom economy. | Screening of various catalysts and ligands, optimization of reaction conditions. |
| Flow Chemistry | Enhanced safety, precise control, scalability. | Reactor design, optimization of flow parameters, integration with purification. |
| Green Sulfur-Transfer Reagents | Reduced toxicity and environmental impact. | Development and application of novel, sustainable sulfurizing agents. |
| Bio-based Starting Materials | Increased sustainability, reduced reliance on fossil fuels. | Identification of suitable biomass-derived precursors and conversion pathways. |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The reactivity of the 3H-Benzo[c] chemimpex.comresearchgate.netoxathiol-3-one ring system is largely unknown. Future studies should aim to systematically investigate its behavior in a variety of chemical transformations, with a focus on discovering novel reactivity patterns that could be exploited for organic synthesis.
Potential Areas of Exploration:
Ring-Opening Reactions: Investigating the selective cleavage of the S-O or C-S bonds could provide access to novel functionalized benzene (B151609) derivatives.
Cycloaddition Reactions: The oxathiole ring could potentially participate in cycloaddition reactions, serving as a building block for more complex heterocyclic systems.
Reactions with Nucleophiles and Electrophiles: A systematic study of its reactions with a wide range of nucleophiles and electrophiles will be essential to map its fundamental reactivity.
Photochemical and Electrochemical Transformations: Exploring its behavior under photochemical or electrochemical conditions could unveil unique and unconventional reaction pathways.
Advanced Applications in Functional Materials
While no applications of 3H-Benzo[c] chemimpex.comresearchgate.netoxathiol-3-one in functional materials have been reported, its unique heterocyclic structure suggests potential in several areas. Future research should focus on synthesizing derivatives and evaluating their properties for various material science applications.
Hypothesized Applications:
Organic Electronics: The sulfur-containing heterocycle could be a useful moiety in the design of organic semiconductors, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Polymers: Incorporation of the 3H-Benzo[c] chemimpex.comresearchgate.netoxathiol-3-one unit into polymer backbones could lead to materials with interesting thermal, optical, or electronic properties.
Sensors: Derivatives of the compound could be explored as chemosensors for the detection of specific analytes, leveraging the potential coordination of the sulfur and oxygen atoms to metal ions or other species.
Deeper Mechanistic Understanding through Advanced Experimental and Computational Techniques
A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and applications. A combination of advanced experimental and computational techniques will be necessary to elucidate the intricate details of the chemical transformations involving 3H-Benzo[c] chemimpex.comresearchgate.netoxathiol-3-one.
Methodologies for Mechanistic Studies:
In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the formation and consumption of intermediates.
Kinetic Studies: Detailed kinetic analysis of key reactions will help to determine reaction orders, activation parameters, and rate-determining steps.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict reactivity.
Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms.
The table below summarizes the key techniques and their potential contributions:
| Technique | Information Gained |
| In-situ Spectroscopy | Identification of transient intermediates. |
| Kinetic Studies | Determination of reaction rates and activation energies. |
| Computational Chemistry | Modeling of reaction pathways and transition states. |
| Isotope Labeling | Elucidation of bond-forming and bond-breaking steps. |
Q & A
What synthetic methodologies are recommended for preparing 3H-Benzo[c][1,2]oxathiol-3-one derivatives, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound derivatives often involves sulfonation or cyclization reactions. For example, 2-sulfobenzoic acid cyclic anhydride (a related compound) can serve as a precursor in sulfonation reactions, with purity >95% achievable via controlled anhydride formation . Advanced methods include using This compound 1,1-dioxide as a sulfonating agent under mild conditions (e.g., room temperature, inert atmosphere) to avoid over-sulfonation . Optimization requires monitoring reaction progress via HPLC or TLC, adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to sulfonating agent), and selecting aprotic solvents (e.g., dichloromethane) to minimize side reactions .
How can researchers resolve contradictions in spectral data during structural characterization of this compound derivatives?
Answer:
Contradictions in NMR or IR spectra often arise from tautomerism or polymorphism. For example, the compound may exhibit keto-enol tautomerism, leading to split peaks in -NMR. To resolve this:
- Perform variable-temperature NMR to stabilize tautomers.
- Compare experimental data with computational simulations (e.g., DFT calculations) .
- Use X-ray crystallography for definitive structural confirmation, as demonstrated in studies of polymorphic forms of related benzo-oxaborole compounds .
What advanced analytical techniques are critical for assessing the purity of this compound in complex mixtures?
Answer:
- HPLC with UV/Vis detection : Use a C18 column and isocratic elution (acetonitrile/water, 70:30 v/v) to separate impurities. Detection at 254 nm is optimal for aromatic systems .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 184.17 for CHOS) and identify fragmentation patterns .
- Elemental Analysis : Validate purity by comparing experimental C/H/S/O percentages with theoretical values (e.g., C: 45.65%, H: 2.19%, S: 17.41% for this compound 1,1-dioxide) .
How do polymorphic forms of this compound derivatives impact their stability and reactivity?
Answer:
Polymorphism significantly affects physicochemical properties. For example:
- Thermal Stability : High-melting-point polymorphs (e.g., >170°C) exhibit better thermal stability in solid-state reactions .
- Solubility : Amorphous forms may enhance solubility in polar solvents (e.g., DMSO), while crystalline forms are preferable for controlled-release applications .
- Reactivity : Polymorphs with strained ring systems (e.g., bent conformations) may show higher reactivity in nucleophilic substitution reactions. Characterization via DSC and PXRD is essential .
What safety protocols are recommended for handling this compound derivatives in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation .
- Storage : Store at 2–8°C in sealed containers under nitrogen to prevent hydrolysis or oxidation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .
How can computational chemistry aid in predicting the reactivity of this compound derivatives?
Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the sulfur atom in the oxathiolone ring is highly electrophilic, making it reactive toward nucleophiles .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. THF) to optimize solvent selection .
- Docking Studies : Model interactions with biological targets (e.g., enzymes in antimicrobial applications) to guide functionalization strategies .
What are the key challenges in scaling up synthetic routes for this compound derivatives from lab to pilot plant?
Answer:
- Exotherm Management : Scale-up of sulfonation reactions requires jacketed reactors to control temperature spikes .
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
- Regulatory Compliance : Ensure adherence to safety data sheet (SDS) guidelines for hazardous intermediates (e.g., benzeneseleninic anhydride) .
How can researchers validate the environmental impact of this compound derivatives?
Answer:
- Aquatic Toxicity Testing : Use Daphnia magna or algae growth inhibition assays to assess ecotoxicity (OECD Guidelines 202/201) .
- Biodegradation Studies : Monitor chemical oxygen demand (COD) in activated sludge systems to evaluate persistence .
- Waste Stream Analysis : Employ ICP-MS to detect sulfur and heavy metal residues in effluents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
